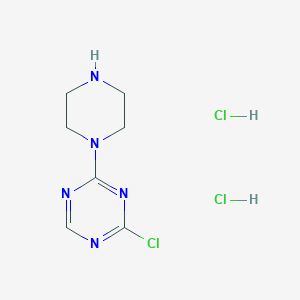

2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chloro-4-piperazin-1-yl-1,3,5-triazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN5.2ClH/c8-6-10-5-11-7(12-6)13-3-1-9-2-4-13;;/h5,9H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMHCIGIFUBIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC=N2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride typically involves the reaction of 2-chloro-1,3,5-triazine with piperazine. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or primary amines in solvents like ethanol or DMF.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution reactions: Yield substituted triazines with various functional groups.

Oxidation and reduction: Produce oxidized or reduced forms of the compound, depending on the specific reagents used.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing triazine structures can exhibit significant antitumor properties. The mechanism often involves the inhibition of specific signaling pathways associated with cancer cell proliferation.

Case Study:

A study evaluated the cytotoxic effects of various triazine derivatives against human cancer cell lines. Results showed that 2-chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride inhibited cell growth in a dose-dependent manner.

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15.3 | |

| Other Triazine Derivative | A549 | 12.8 |

Anticonvulsant Properties

The piperazine component of this compound suggests potential efficacy in treating seizure disorders. Studies have shown that structural modifications in piperazine derivatives can enhance anticonvulsant activity.

Case Study:

In an animal model of epilepsy induced by pentylenetetrazol (PTZ), administration of this compound resulted in a significant reduction in seizure frequency.

| Compound Name | Model Used | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | PTZ-induced seizures | 85% | |

| Piperazine Derivative A | Maximal electroshock | 90% |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary data suggest that it exhibits moderate antibacterial activity.

Case Study:

A series of experiments assessed the efficacy of this compound against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Piperazine-Containing Compounds

Physicochemical Properties

- Solubility : The dihydrochloride salt of the target compound ensures high water solubility, critical for drug formulation. In contrast, free-base analogs like 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane exhibit lower solubility due to hydrophobic chlorophenyl groups .

- Stability : The triazine core may hydrolyze under extreme pH or temperature, whereas Fmoc-protected piperazine derivatives (e.g., ) are acid-labile, requiring controlled conditions during peptide synthesis .

Biological Activity

2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride is a chemical compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with a chloro group and a piperazine moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Chemical Formula | C₇H₈Cl₂N₄ |

| Molecular Weight | 207.07 g/mol |

| IUPAC Name | This compound |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

Synthesis

The synthesis typically involves the reaction of 2-chloro-1,3,5-triazine with piperazine in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then treated with hydrochloric acid to form the dihydrochloride salt.

Antimicrobial Properties

Research indicates that compounds containing the triazine scaffold exhibit antimicrobial activity. A study highlighted that derivatives of 6-(piperazin-1-yl)-1,3,5-triazine showed significant effects against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. The mechanism involved inhibition of histone methyltransferase activity, leading to reduced motility and egg production in adult worms .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. It has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that triazine derivatives can effectively target specific kinases involved in cancer progression .

Enzyme Inhibition

This compound has also been studied as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play critical roles in neurotransmission. Inhibition of these enzymes can be beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The compound can bind to active sites of enzymes such as AChE and BChE, inhibiting their activity.

- Cellular Interaction : It may disrupt cellular signaling pathways by interacting with receptors or other proteins involved in cell proliferation and survival.

Case Studies

Several studies have explored the efficacy of this compound:

- Schistosomiasis Treatment : Research demonstrated that derivatives of the triazine scaffold significantly reduced parasite motility and egg production in S. mansoni by targeting histone methylation processes .

- Cancer Cell Line Studies : In vitro studies showed that triazine derivatives could effectively induce apoptosis in breast cancer cell lines through modulation of signaling pathways related to cell survival .

- Neurodegenerative Disease Models : The compound's AChE inhibitory activity was evaluated in models simulating Alzheimer's disease, showing promising results in enhancing cognitive function through increased acetylcholine availability .

Comparison with Similar Compounds

When compared to other piperazine-containing compounds, this compound exhibits unique properties due to its triazine core:

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| 2-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride | Antimicrobial | Similar scaffold but different activity profile |

| 2-Chloro-4-(piperazin-1-yl)benzene dihydrochloride | Anticancer | More selective towards specific cancer types |

| 2-Chloro-4-(piperazin-1-yl)quinoline dihydrochloride | Antiviral | Broader spectrum of activity against viruses |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. Piperazine reacts with 2,4-dichloro-1,3,5-triazine under anhydrous conditions in a polar aprotic solvent (e.g., DMF or acetonitrile). To optimize yield:

- Use a 1:1.2 molar ratio of triazine to piperazine to account for steric hindrance.

- Maintain temperatures between 0–5°C to minimize side reactions (e.g., di-substitution).

- Quench the reaction with HCl to precipitate the dihydrochloride salt.

- Monitor progress via TLC (silica gel, eluent: chloroform/methanol 9:1) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Employ a multi-technique approach:

- 1H/13C NMR : Confirm substitution patterns (e.g., absence of residual piperazine at δ 1.5–2.5 ppm).

- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) to detect impurities (<0.5%).

- Elemental Analysis : Verify Cl content (theoretical: ~24.3% for dihydrochloride).

- XRPD : Assess crystallinity, critical for reproducibility in biological assays .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Dihydrochloride salts are typically water-soluble (>50 mg/mL at pH 3–5) but may precipitate at neutral pH.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the triazine ring or piperazine dealkylation. Store at room temperature in airtight, desiccated containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Batch Analysis : Compare impurity profiles (e.g., residual solvents, unreacted intermediates) across studies using GC-MS or LC-TOF.

- Bioassay Standardization : Replicate assays under controlled conditions (e.g., cell line passage number, serum-free media).

- Molecular Docking : Use software like AutoDock Vina to validate target binding (e.g., kinase inhibitors) and correlate with experimental IC50 values .

Q. What strategies mitigate hygroscopicity during formulation studies?

- Methodology :

- Lyophilization : Prepare a lyophilized powder with cryoprotectants (trehalose, mannitol) to reduce water uptake.

- Co-Crystallization : Explore co-crystals with hydrophobic co-formers (e.g., succinic acid) to improve stability.

- Dynamic Vapor Sorption (DVS) : Quantify moisture adsorption at 25°C/60% RH to guide packaging selection .

Q. How can reaction intermediates and degradation products be identified and quantified?

- Methodology :

- In-situ FTIR : Track real-time formation of intermediates (e.g., mono-substituted triazine at 1650 cm⁻¹).

- LC-MS/MS : Use MRM mode to detect trace degradation products (e.g., hydrolyzed triazine at m/z 210.1).

- Isolation via Prep-HPLC : Collect fractions for structural elucidation using 2D NMR (HSQC, HMBC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.